1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride (BMPH) is an organic compound belonging to the class of benzimidazoles. It is a white crystalline solid that is slightly soluble in water. BMPH is used as a research tool in a variety of laboratory experiments and studies. It has a wide range of applications in the fields of biochemistry, physiology, pharmacology, and toxicology. It is also used in the synthesis of other organic compounds.
Scientific Research Applications
Antiparasitic Activity
The compound 1H-benzimidazol-2-yl hydrazones, which is structurally similar to 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride, has been studied for its antiparasitic activity . These studies have shown that these compounds are more active than clinically used anthelmintic drugs such as albendazole and ivermectin . They have been particularly effective against the species Trichinella spiralis .
Antioxidant Activity
In addition to their antiparasitic activity, 1H-benzimidazol-2-yl hydrazones have also demonstrated antioxidant properties . They have been found to be effective radical scavengers in various systems . This antioxidant activity could potentially be beneficial in conditions where oxidative stress plays a role .
Tubulin Polymerization Modulation
1H-benzimidazol-2-yl hydrazones have been found to affect tubulin polymerization . They have been shown to elongate the nucleation phase and slow down the tubulin polymerization, similar to the drug nocodazole . This could potentially have implications in the treatment of diseases where tubulin dynamics are disrupted .
Antineoplastic Activity
These compounds have also demonstrated marked antineoplastic activity in low micromolar concentrations in in vitro tumor models . Some derivatives of the compound have shown IC50 similar to the reference podophyllotoxin in both tumor cell lines, accompanied with high selectivity towards the malignantly transformed cells .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBREHSYAXDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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